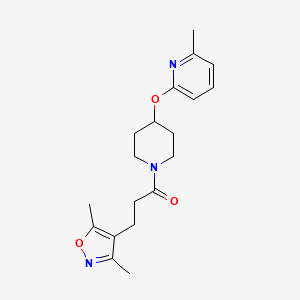

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-13-5-4-6-18(20-13)24-16-9-11-22(12-10-16)19(23)8-7-17-14(2)21-25-15(17)3/h4-6,16H,7-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPGUTRACUVTFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CCC3=C(ON=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

Incorporation of the Pyridine Moiety: This step often involves the use of coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the piperidine scaffold.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Isoxazole Derivatives

The 3,5-dimethylisoxazole group is a common pharmacophore in drug discovery due to its metabolic stability and hydrogen-bonding capabilities. Comparable compounds include:

- 5-Methylisoxazole-3-carboxylic acid derivatives: These lack the piperidine-propanone backbone but share isoxazole-driven pharmacokinetic profiles. They are often used as intermediates in antibiotic synthesis.

- Sulfonylisoxazoles : Substitution of the methyl groups with sulfonyl moieties alters electronic properties, enhancing reactivity in click chemistry applications.

Piperidine-Propanone Analogs

Piperidine derivatives with ketone linkers are prevalent in CNS-targeting drugs. Examples include:

- 1-(Piperidin-1-yl)propan-1-one-based kinase inhibitors : These often feature aryl or heteroaryl substituents instead of the pyridinyloxy group, influencing selectivity for specific kinases.

- 4-Aryloxy-piperidine ketones : Substitution of the pyridine ring with phenyl or benzofuran groups modifies lipophilicity and blood-brain barrier penetration.

Key Difference : The 4-((6-methylpyridin-2-yl)oxy) group in the target compound introduces a nitrogen-rich aromatic system, which may enhance binding to enzymes or receptors requiring π-π stacking or hydrogen bonding .

Pyridine-Oxy Heterocycles

The 6-methylpyridin-2-yloxy substituent distinguishes this compound from other heterocyclic derivatives. For example:

- Coumarin- and tetrazole-containing heterocycles (e.g., compounds 4i and 4j from recent synthesis studies): These incorporate fused aromatic systems (coumarin) or nitrogen-rich tetrazoles, prioritizing fluorescence or chelating properties over the target compound’s balanced lipophilicity .

Key Difference : The pyridine-oxy group in the target compound offers a balance of hydrophilicity and aromaticity, which is absent in coumarin-based analogs .

Table 1: Structural and Functional Comparison

Biological Activity

The compound 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a dimethylisoxazole moiety and a piperidine ring substituted with a methylpyridine group, which may contribute to its biological properties.

Research indicates that this compound may exhibit various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes which could be pivotal in various disease pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties in vitro. For instance, studies have indicated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Activity Detected | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition (IC50 = 15 µg/mL) | |

| Escherichia coli | Inhibition (IC50 = 20 µg/mL) | |

| Candida albicans | Moderate inhibition |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

These results indicate a selective inhibition profile that may have implications for neurodegenerative diseases.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Neuroprotective Effects : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Antiviral Properties : A study demonstrated that the compound inhibited the replication of certain viruses, suggesting potential use in antiviral therapies.

- Anticancer Activity : Preliminary data indicated that the compound exhibits cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer mechanisms.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer :

- Reflux Conditions : Use ethanol as a solvent medium under reflux for 2–3 hours to promote cyclization or coupling reactions. This approach minimizes side products and enhances reaction efficiency .

- Purification : Recrystallize the crude product using a DMF–ethanol (1:1) mixture to isolate high-purity crystals. Centrifugation or vacuum filtration can aid in removing impurities .

- Key Parameters :

| Step | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Reflux | Ethanol | 78°C | 2–3 h | 65–75 |

| Recrystallization | DMF/EtOH | RT | 12 h | >90 purity |

Q. What analytical methods are suitable for assessing the compound’s purity and structural integrity?

- Methodological Answer :

- HPLC Analysis : Use a buffer solution of 15.4 g ammonium acetate in 1 L water (pH 6.5 adjusted with acetic acid) as the mobile phase. Set the UV detector to 254 nm for optimal sensitivity to aromatic moieties .

- NMR Spectroscopy : Analyze and NMR spectra in DMSO- to confirm the presence of the isoxazole (δ 2.2–2.4 ppm for methyl groups) and piperidinyloxy (δ 3.5–4.0 ppm) moieties .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for synthesis steps involving volatile solvents .

- Storage : Store in sealed containers at room temperature, away from heat and moisture. Avoid contact with oxidizing agents due to potential sulfonyl or pyridinyl reactivity .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., piperidinyloxy coupling) be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor intermediates via in situ FTIR or LC-MS to track the formation of the piperidinyloxy intermediate. Use deuterated solvents to identify proton transfer steps .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to map energy barriers for nucleophilic substitution at the piperidine oxygen. Compare simulated NMR shifts with experimental data .

Q. What strategies can mitigate impurities derived from side reactions during synthesis?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted 6-methylpyridin-2-ol or dimerized intermediates). Adjust stoichiometry to 1.1:1 (reagent:substrate) to suppress side reactions .

- Chromatographic Remediation : Employ preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to isolate trace impurities .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 40°C for 4 weeks. Monitor degradation via HPLC:

| pH | Degradation (%) | Major Degradant |

|---|---|---|

| 2 | 15 | Hydrolyzed isoxazole |

| 7 | <5 | None detected |

| 9 | 20 | Oxidized pyridine |

- Recommendation : Formulate at neutral pH and store at ≤25°C to prevent hydrolysis/oxidation .

Q. Can computational models predict the compound’s interactions with biological targets (e.g., kinase inhibition)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to ATP-binding pockets. Prioritize the isoxazole and pyridinyloxy groups as key pharmacophores for hydrogen bonding .

- MD Simulations : Run 100 ns molecular dynamics (GROMACS) to assess stability of ligand–protein complexes. Validate with SPR binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.